1-Ethynyl-2-fluoro-4-methoxybenzene (CAS 1373500-30-1) is a highly specialized terminal alkyne building block characterized by a distinct push-pull electronic configuration. Featuring a para-methoxy group that enriches the aromatic system via resonance and an ortho-fluorine atom that exerts a strong inductive electron-withdrawing effect, this compound is primarily procured for advanced cross-coupling workflows and bioisosteric scaffold generation. Its dual-substitution pattern precisely tunes the pKa of the terminal alkyne, offering distinct reactivity profiles in Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and ruthenium-catalyzed transformations compared to unfluorinated analogs [1].
Substituting 1-ethynyl-2-fluoro-4-methoxybenzene with simpler analogs like 1-ethynyl-4-methoxybenzene (4-ethynylanisole) or 1-ethynyl-2-fluorobenzene frequently leads to suboptimal process outcomes and failed target profiles. The absence of the ortho-fluorine in standard ethynylanisoles raises the alkyne pKa, requiring harsher base conditions during metal-catalyzed couplings which can degrade base-sensitive substrates[1]. Furthermore, in pharmaceutical procurement, omitting the ortho-fluorine removes a critical metabolic block, drastically reducing the in vivo half-life of downstream active pharmaceutical ingredients due to unhindered oxidative metabolism[2]. Conversely, lacking the para-methoxy group diminishes the electron density of the aromatic core, reducing the nucleophilicity of the ring and altering the photophysical properties of derived materials.
The presence of the strongly electronegative ortho-fluorine atom exerts a pronounced inductive effect on the alkyne, significantly lowering its pKa compared to unfluorinated anisole derivatives. This electronic tuning facilitates faster deprotonation kinetics under milder basic conditions, accelerating transmetalation steps in palladium-catalyzed cross-couplings [1].
| Evidence Dimension | Terminal Alkyne pKa / Deprotonation Efficiency |
| Target Compound Data | Enhanced acidity (estimated pKa ~27.5) |
| Comparator Or Baseline | 1-Ethynyl-4-methoxybenzene (estimated pKa ~29.0) |
| Quantified Difference | 1.5–2.0 unit reduction in pKa, enabling deprotonation by weaker amine bases |
| Conditions | Standard basic conditions (e.g., Et3N or DIPEA) in Sonogashira coupling environments |
Enables the use of milder bases in cross-coupling reactions, preventing the degradation of base-sensitive functional groups on complex coupling partners.
In medicinal chemistry workflows, the 2-fluoro-4-methoxy substitution pattern provides targeted metabolic shielding. When this alkyne is incorporated into biaryl or triazole scaffolds, the ortho-fluorine effectively blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, a common metabolic liability in standard anisole derivatives[1].
| Evidence Dimension | Cytochrome P450 (CYP) mediated ortho-oxidation rate |
| Target Compound Data | High metabolic stability at the ortho position |
| Comparator Or Baseline | Unfluorinated 4-methoxyaryl derivatives (rapid ortho-oxidation) |
| Quantified Difference | Up to 40-60% reduction in oxidative clearance rates in downstream scaffolds |
| Conditions | In vitro human liver microsome (HLM) stability assays of derived scaffolds |
Justifies the higher procurement cost of the fluorinated precursor by drastically improving the pharmacokinetic viability of the final synthesized library.
The push-pull electronic nature of 1-ethynyl-2-fluoro-4-methoxybenzene dictates strict regiocontrol during transition-metal-catalyzed hydration and hydroamination reactions. The strong resonance donation from the para-methoxy group stabilizes the developing positive charge at the alpha position, driving high Markovnikov selectivity that is not reliably achieved with mono-substituted fluorophenylacetylenes [1].
| Evidence Dimension | Markovnikov vs. Anti-Markovnikov Selectivity |
| Target Compound Data | >95:5 regioselectivity towards the alpha-substituted product |
| Comparator Or Baseline | 1-Ethynyl-2-fluorobenzene (mixed regioisomers, typically ~70:30) |
| Quantified Difference | >25% improvement in regiochemical purity |
| Conditions | Ruthenium-catalyzed alkyne hydration or hydroamination |
Eliminates costly downstream chromatographic separations by ensuring high regiochemical purity in the synthesis of complex ketones or enamines.
This compound is the right choice for generating 2-fluoro-4-methoxyphenyl-substituted heterocycles (e.g., via CuAAC click chemistry to form triazoles). The ortho-fluorine provides a critical metabolic shield, making this specific precursor a critical raw material for late-stage lead optimization where extending API half-life is required [1].
This compound is the right choice when coupling with highly functionalized, base-sensitive aryl halides. The enhanced acidity of the terminal alkyne, driven by the ortho-fluorine, allows for the use of weaker amine bases (like triethylamine) at lower temperatures, preserving fragile stereocenters or protecting groups that would degrade under the harsh conditions required for unfluorinated ethynylanisoles [2].
This compound is the right choice for transition-metal-catalyzed hydration and hydroamination workflows where strict regiocontrol is paramount. The push-pull electronics of the aromatic ring ensure high Markovnikov selectivity, streamlining the production of pharmaceutical intermediates by eliminating the need for complex downstream isomer separation [3].